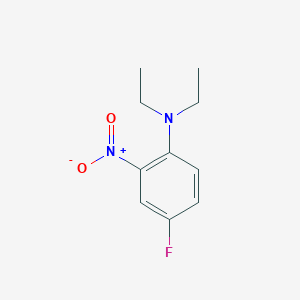

N,N-diethyl-4-fluoro-2-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

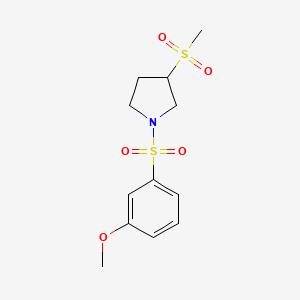

N,N-diethyl-4-fluoro-2-nitroaniline is a useful research compound. Its molecular formula is C10H13FN2O2 and its molecular weight is 212.224. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Novel Dye Intermediates and Potential in Pharmaceuticals

4-Fluoro-3-nitroaniline, closely related to N,N-diethyl-4-fluoro-2-nitroaniline, has emerged as a substance of considerable interest within the U.S.A., primarily as a novel intermediate for dye manufacturing. The versatility of its N-substituted derivatives extends the potential applications to pharmaceuticals, insecticides, and additional dyes, showcasing a broad spectrum of utility in chemical synthesis and materials science. The synthesis methodologies and applications of these derivatives have been briefly reviewed, highlighting their significant role in developing new materials and chemical entities with diverse functionalities (M. Bil, 2007).

Precursor for Biological Active Quinoline Derivatives

The molecule diethyl 2-((4-nitroanilino)methylene)malonate, a compound structurally akin to this compound, serves as a crucial precursor in the synthesis of various quinoline derivatives. These derivatives possess a wide range of biological activities, including antiviral, immunosuppressive, anticancer, and photoprotector properties. This highlights the compound's importance in the pharmaceutical industry for developing new drugs with potential health benefits (H. Valle et al., 2018).

Development of Metal Complexes for Material Sciences

Research on the preparation of new complexes of 2-fluoro,5-nitroaniline, and 4-fluoro,2-nitroaniline, including types related to this compound, has been conducted. These complexes, formed with metals such as Cu(II), Ni(II), and Co(II), are significant for their potential applications in material sciences, particularly in the development of new materials with specific magnetic, electronic, and structural properties. The study of their infrared, electronic spectra, and magnetic moments provides insight into the ligands' bonding behavior and the complexes' structural characteristics (G. Devoto et al., 1982).

Functionalization of Silica Particles

The functionalization of silica particles with chromophores and amino groups through nucleophilic aromatic substitution reactions showcases the chemical versatility of fluoronitro-substituted aromatic compounds like this compound. This method enables the incorporation of various chromophoric functionalities onto silica surfaces, opening avenues for the development of materials with specific optical properties. Such functionalized materials could find applications in sensors, catalysis, and as components in optoelectronic devices (Isabelle Roth et al., 2006).

Insights into Chemical Reaction Mechanisms

The study of the three-component reaction mechanism involving primary amines and diethyl phosphite has utilized p-nitroaniline, closely related to this compound, as a tool to shed light on the process. This research is crucial for understanding the synthesis of N-substituted aminomethylenebisphosphonic acids, which have applications in developing compounds with potential antiosteoporotic, antibacterial, anticancer, antiparasitic, or herbicidal activity. The detailed mechanism proposed helps in optimizing the synthesis process for these valuable compounds (E. Dabrowska et al., 2009).

Safety and Hazards

“N,N-diethyl-4-fluoro-2-nitroaniline” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Propriétés

IUPAC Name |

N,N-diethyl-4-fluoro-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-3-12(4-2)9-6-5-8(11)7-10(9)13(14)15/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZGFXLNXUERQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2508393.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2508396.png)

![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2508407.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2508408.png)

![3-{[1-(1-Phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2508410.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2508411.png)

![3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2508412.png)

![1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2508414.png)